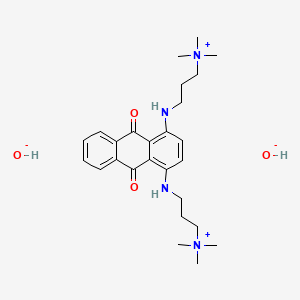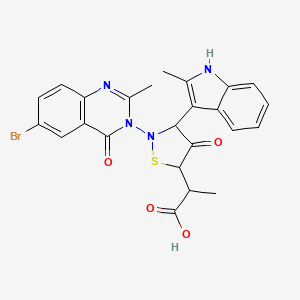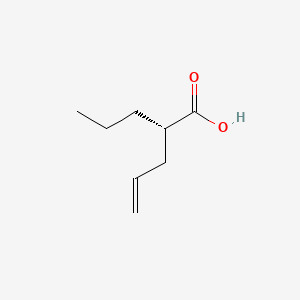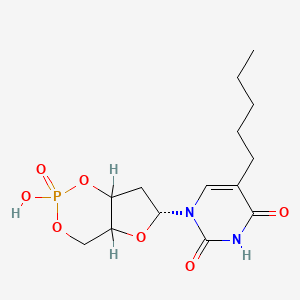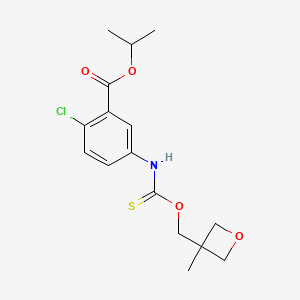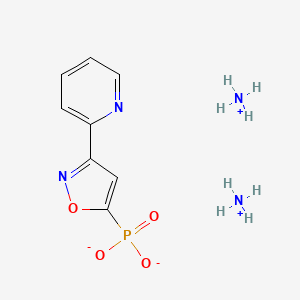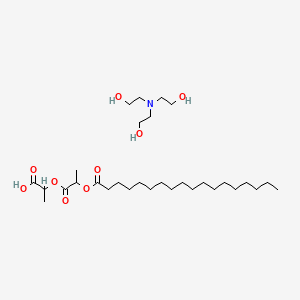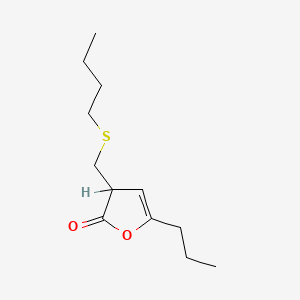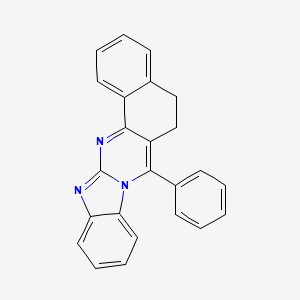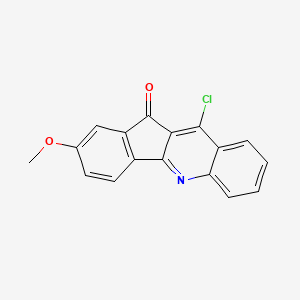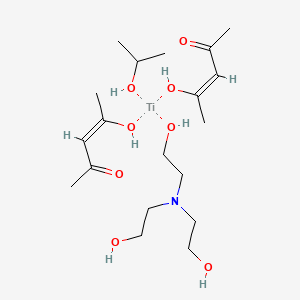
((2,2',2''-Nitrilotris(ethanolato))(1-)-O)bis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is a complex organotitanium compound It is known for its unique coordination structure, where titanium is bonded to multiple ligands, including nitrilotris(ethanolato), pentane-2,4-dionato, and propan-2-olato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(ethanol) and acetylacetone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
Reactants: Titanium isopropoxide, nitrilotris(ethanol), acetylacetone.
Solvent: Anhydrous ethanol or isopropanol.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures (25-50°C).
Procedure: The reactants are mixed in the solvent and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures (50-100°C).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted at low temperatures (0-25°C) to prevent decomposition.
Substitution: Ligand exchange reactions are performed using various ligands (e.g., phosphines, amines) in an inert solvent like dichloromethane or toluene.
Major Products
Oxidation: Titanium dioxide (TiO₂) and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is used as a catalyst in various organic transformations. It is particularly effective in promoting reactions such as epoxidation, polymerization, and cross-coupling reactions.
Biology and Medicine
The compound has potential applications in biology and medicine due to its ability to interact with biomolecules. It is being investigated for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its unique properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism by which [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects involves the coordination of titanium with various ligands. The titanium center can undergo redox reactions, ligand exchange, and other transformations, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium acetylacetonate: Another titanium complex with acetylacetonate ligands.
Titanium dioxide: A widely used titanium compound with different properties and applications.
Uniqueness
[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is unique due to its complex coordination structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and material properties.
Properties
CAS No. |
94233-28-0 |
|---|---|
Molecular Formula |
C19H39NO8Ti |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.2C5H8O2.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;2*1-4(6)3-5(2)7;1-3(2)4;/h8-10H,1-6H2;2*3,6H,1-2H3;3-4H,1-2H3;/b;2*4-3-;; |
InChI Key |
YWUMAWWJINDPFB-GLPMUSQESA-N |
Isomeric SMILES |
CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C(N(CCO)CCO)CO.[Ti] |
Canonical SMILES |
CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)

